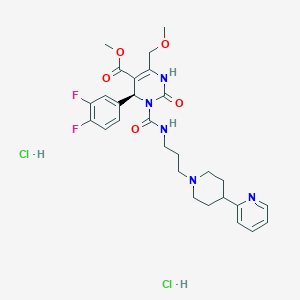
LB30870
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LB30870 is an orally active, selective and direct thrombin inhibitor.
Wissenschaftliche Forschungsanwendungen
Literature-Based Learning in Laboratory Courses
A literature-based learning approach, referred to as Literature Based Learning (LBL), was integrated into an immunology lab course to provide a research-oriented context. This approach aimed to engage students in understanding how standard techniques are employed to address research questions. The method effectively increased students' understanding of research and boosted their confidence in comprehending scientific articles (Parent et al., 2010).
Enhancement of Literature-Based Discovery in Life Sciences
Online tools for Literature-Based Discovery (LBD) have been developed to manage the overwhelming amount of experimental data and published scientific information in the biomedical field. These tools assist researchers in formulating and evaluating novel hypotheses by making the biomedical literature more accessible and manageable (Weeber et al., 2005).
Investigation of Negative Food Effect Mitigation Strategies
LB30870, identified as a new direct thrombin inhibitor, exhibited a substantial reduction in oral bioavailability in the fed state. A study proposed trypsin binding as a mechanism for this negative food effect and demonstrated a prodrug approach to mitigate it. This study is pioneering in attributing the negative food effect of LB30870 to trypsin binding, and it proposes trypsin binding study as a screening tool during lead optimization to minimize food effect (Lee et al., 2016).
Problem-Based Learning Meets Case-Based Reasoning
Learning by Design™ (LBD), a project-based inquiry approach to science learning with roots in case-based reasoning and problem-based learning, was introduced in middle school to foster students' ability to think, learn, and make decisions. LBD was designed to promote deep and lasting learning by engaging students in science in the context of achieving design-and-build challenges (Kolodner et al., 2003).
Study of Lattice Boltzmann Method for Complex Fluid Flows
The lattice Boltzmann method (LBM) has been applied to complex fluid flows, focusing on flows through reactive porous media and related fields. The approach has demonstrated its capability as a computational tool for simulating complex multi-physics phenomena, marking significant progress in the field of scientific and technological innovation (Krastev & Falcucci, 2018).
Neural Networks for Literature-Based Discovery
The study introduced neural network methods for open and closed Literature-Based Discovery (LBD), addressing the challenge of staying current with scientific literature. The proposed neural network methods demonstrated significant performance improvements, indicating that neural LBD is a highly effective approach for generating new scientific discoveries from existing literature (Crichton et al., 2020).
Eigenschaften
CAS-Nummer |
1583240-63-4 |
|---|---|
Produktname |
LB30870 |
Molekularformel |
C28H31N5O4S |
Molekulargewicht |
533.64 |
IUPAC-Name |
((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1 |
InChI-Schlüssel |
BIHPYGVYKSQDLA-OFVILXPXSA-N |
SMILES |
OC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LB30870; LB-30870; LB 30870; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



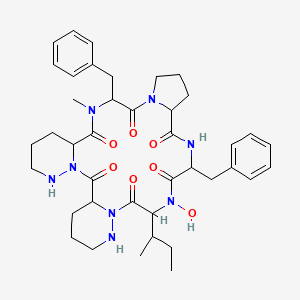

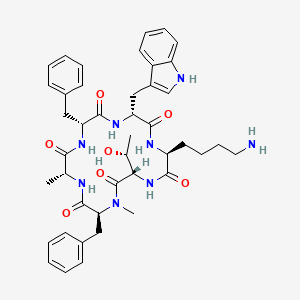
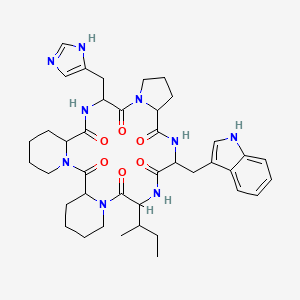
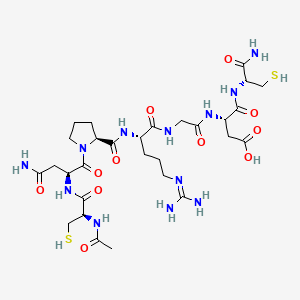
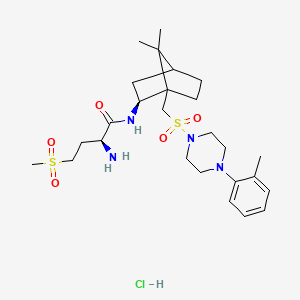
![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
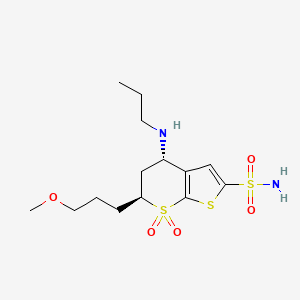
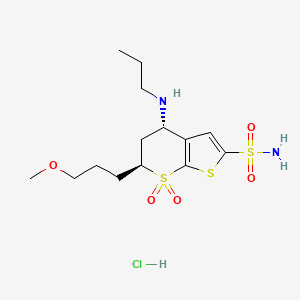
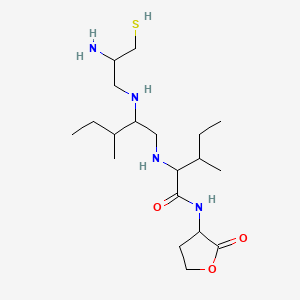
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
